

# An In-depth Technical Guide to 2-Bromo-N-(P-toluenesulfonyl)pyrrole

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## Compound of Interest

Compound Name: 2-Bromo-N-(P-toluenesulfonyl)pyrrole

Cat. No.: B1334421

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This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. This compound serves as a stable and versatile intermediate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

## Core Physical and Chemical Properties

**2-Bromo-N-(p-toluenesulfonyl)pyrrole** is a white to light yellow crystalline solid at room temperature.[1][2] It is stable indefinitely under ambient conditions, making it a robust derivative of the less stable 2-bromopyrrole.[2][3] It is generally soluble in most organic solvents, including methanol, ethanol, and chloroform.[1]

Table 1: Physical and Chemical Properties of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BrNO <sub>2</sub> S	[1][4]
Molecular Weight	300.17 g/mol	[1][4][5]
Melting Point	102-106 °C	[1][2]
Boiling Point	426.9 ± 47.0 °C (Predicted)	[1]
Appearance	White to light yellow crystalline solid	[1][2]
CAS Number	290306-56-8	[1][5][6]
Solubility	Soluble in methanol, ethanol, chloroform	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**. The following data has been reported for the compound in Chloroform-d (CDCl<sub>3</sub>).[2]

Table 2: Spectroscopic Data for **2-Bromo-N-(P-toluenesulfonyl)pyrrole**

Technique	Data	Source(s)
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ = 2.43 (s, 3H), 6.23-6.29 (m, 2H), 7.32 (d, J = 8.3 Hz, 2H), 7.46 (dd, J = 2.0, 3.5 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H)	[2]
<sup>13</sup> C NMR (75.5 MHz, CDCl <sub>3</sub> )	δ = 21.7, 112.5, 113.5, 117.9, 124.2, 127.8, 129.9, 135.1, 145.5	[2]
Mass Spectrometry (EI)	m/z (%) = 301 (27), 299 (28) [M+], 155 (56), 91 (100)	[2]

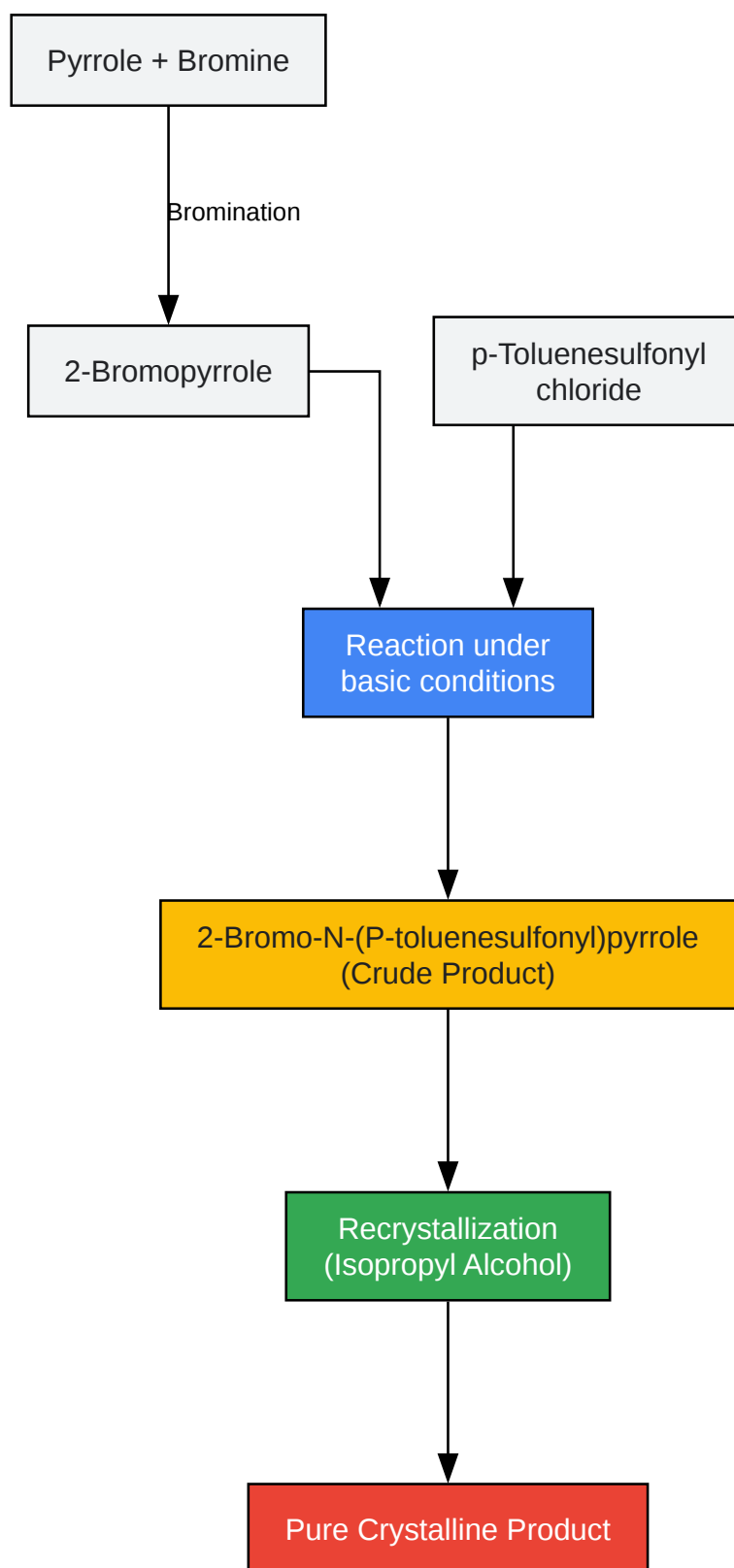
## Experimental Protocols

Detailed experimental procedures for the synthesis of **2-Bromo-N-(P-toluenesulfonyl)pyrrole** and its subsequent use in Suzuki coupling reactions are outlined below.

The compound is prepared in high yield through a two-step process involving the bromination of pyrrole, followed by the sulfonylation of the nitrogen atom.<sup>[2]</sup>

Protocol:

- **Bromination of Pyrrole:** This initial step involves the reaction of pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), to form 2-bromopyrrole.<sup>[1][7]</sup> This reaction is typically performed at low temperatures (-78°C) in an anhydrous solvent like THF or DCM to favor monobromination.<sup>[7]</sup>
- **N-Sulfonylation:** The crude 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride in the presence of a base.<sup>[1]</sup>
- **Workup and Purification:** The resulting mixture is subjected to an aqueous workup. The organic layer is dried over magnesium sulfate (MgSO<sub>4</sub>) and concentrated under vacuum to yield a light brown solid.<sup>[2]</sup>
- **Recrystallization:** The crude solid is recrystallized from isopropyl alcohol to afford **2-Bromo-N-(p-toluenesulfonyl)pyrrole** as a white crystalline solid, typically in yields around 80%.<sup>[2]</sup>



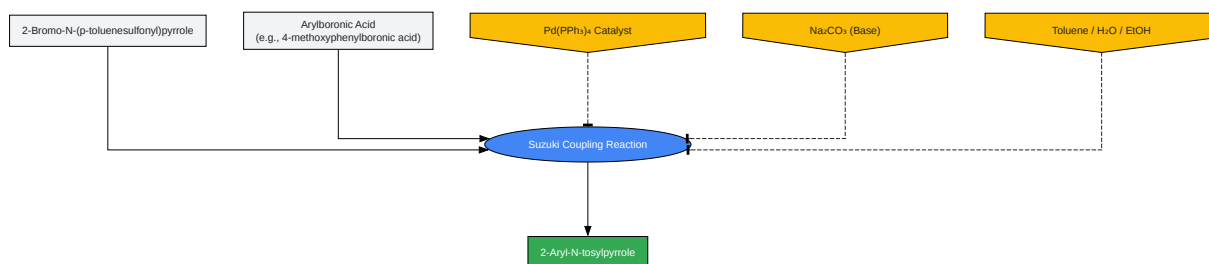
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Caption: Synthesis workflow for **2-Bromo-N-(P-toluenesulfonyl)pyrrole**.

**2-Bromo-N-(p-toluenesulfonyl)pyrrole** is an excellent substrate for Suzuki coupling reactions, enabling the formation of C-C bonds to create 2-arylpyrroles.[\[2\]](#)[\[3\]](#)

Protocol for Synthesis of 2-(4-methoxyphenyl)-N-tosylpyrrole:

- **Catalyst Preparation:** A mixture of  $\text{Pd}(\text{PPh}_3)_4$  (0.020 g, 0.02 mmol) and distilled toluene (4.4 mL) is stirred under an inert atmosphere for 5 minutes at ambient temperature.[\[2\]](#)
- **Reagent Addition:** **2-Bromo-N-(p-toluenesulfonyl)pyrrole** (0.470 g, 1.6 mmol) is added as a solid, followed by a solution of  $\text{Na}_2\text{CO}_3$  (0.256 g, 2.4 mmol) in 2.2 mL of  $\text{H}_2\text{O}$ .[\[2\]](#)
- **Boronic Acid Addition:** A solution of 4-methoxyphenylboronic acid (0.250 g, 1.6 mmol) in 3 mL of 95% EtOH is added to the reaction mixture.[\[2\]](#)
- **Reaction:** The mixture is heated and stirred according to the specific requirements of the Suzuki coupling reaction until completion, monitored by techniques like TLC.
- **Purification:** Following workup, the crude product is recrystallized from 2-propanol to yield the pure 2-(4-methoxyphenyl)-N-tosylpyrrole as a white crystalline solid.[\[2\]](#)



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Caption: Experimental workflow for Suzuki coupling using the title compound.

## Safety Information

**2-Bromo-N-(p-toluenesulfonyl)pyrrole** is considered an irritant to the eyes, respiratory system, and skin.[1] When handling this compound, appropriate personal protective equipment, including gloves and protective clothing, should be worn.[1] Operations should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

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